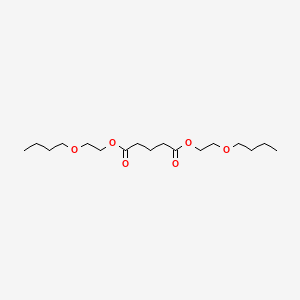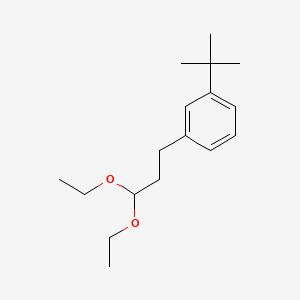
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its stability and solubility, making it a valuable intermediate in various chemical reactions and industrial applications .
Vorbereitungsmethoden
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride under specific conditions . The reaction conditions can be optimized based on the scale and requirements of the laboratory or industrial setup. The compound is typically obtained as a white or off-white crystalline solid .
Analyse Chemischer Reaktionen
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulphonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: This compound lacks the sulphonyl group, making it less reactive in certain chemical reactions.
5-Sulphamoyl-2,3-dimethoxybenzoic acid: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of methoxy and sulphonyl groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
74651-63-1 |
|---|---|
Molekularformel |
C10H13NO6S |
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO6S/c1-11-18(14,15)6-4-7(10(12)13)9(17-3)8(5-6)16-2/h4-5,11H,1-3H3,(H,12,13) |
InChI-Schlüssel |
XXXLNTRZWHZOCN-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


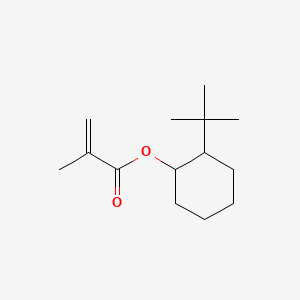
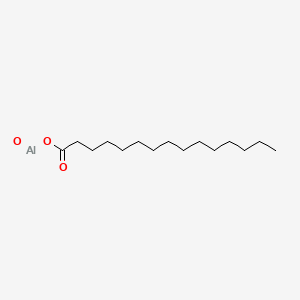
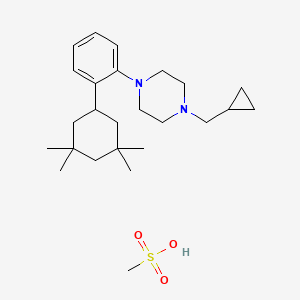
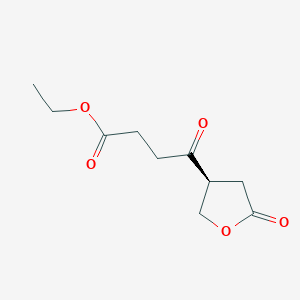

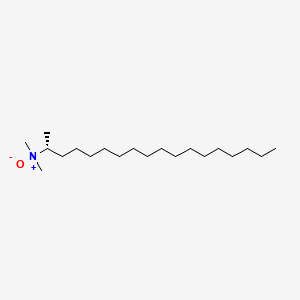
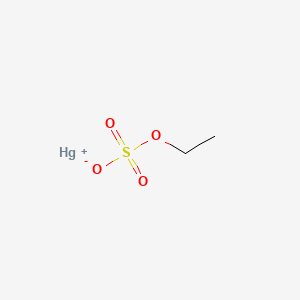

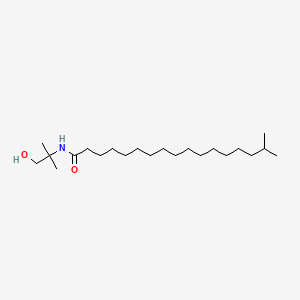
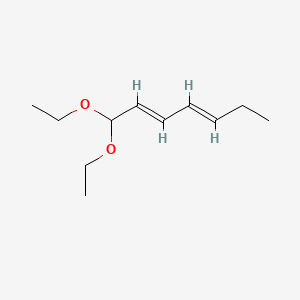
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
